

(R)-(4-Chlorophenyl)(phenyl)methanamine molecular weight

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(4-Chlorophenyl) (phenyl)methanamine
CAS No.:	28022-43-7
Cat. No.:	B2583671

[Get Quote](#)

An In-depth Technical Guide to (R)-(4-Chlorophenyl)(phenyl)methanamine

Authored by: Senior Application Scientist

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block in asymmetric synthesis, particularly as an intermediate for pharmacologically active molecules.[1][2] The precise control and verification of its physicochemical properties, especially its molecular weight and enantiomeric purity, are paramount for its application in drug development and regulatory compliance. This guide provides a comprehensive overview of the core characteristics of (R)-(4-Chlorophenyl)(phenyl)methanamine, detailing its properties and outlining robust analytical methodologies for its complete characterization. The protocols described herein are designed to ensure scientific integrity and provide researchers with self-validating systems for quality assessment.

Core Physicochemical Properties

A foundational understanding of a compound begins with its fundamental physicochemical properties. These constants are critical for everything from reaction stoichiometry to analytical method development and regulatory documentation. The properties of (R)-(4-Chlorophenyl)(phenyl)methanamine are summarized below.

Property	Value	Source(s)
Molecular Weight	217.69 g/mol	[3][4][5][6]
Monoisotopic Mass	217.0658271 Da	[4]
Molecular Formula	C ₁₃ H ₁₂ ClN	[3][4][5][6]
IUPAC Name	(R)-(4-Chlorophenyl) (phenyl)methanamine	[3]
Synonyms	(R)-(-)-4- Chlorobenzhydramine, (R)- α - (4-Chlorophenyl)benzylamine	[3][6][7]
CAS Number	163837-57-8	[6][7]
InChI Key	XAFODXGEQUOEKN- CYBMUJFWSA-N	[3]
Canonical SMILES	C1=CC=C(C=C1)N	[3]

Synthesis and Enantiomeric Resolution: A Causal Approach

The synthesis of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine is not trivial; it requires a deliberate strategy to isolate the desired stereoisomer from its racemic counterpart. The value of this compound lies in its specific three-dimensional arrangement, which dictates its interaction with other chiral molecules in biological systems.[8]

Rationale for Chiral Resolution

Direct asymmetric synthesis can be complex and costly. A more common and robust industrial approach is the synthesis of a racemic mixture of (\pm) -**(4-Chlorophenyl)(phenyl)methanamine**, followed by chiral resolution. This process leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid.[8][9] The resulting diastereomers ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate) possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.[8] This method is chosen for its scalability and cost-effectiveness.

Experimental Protocol: Chiral Resolution

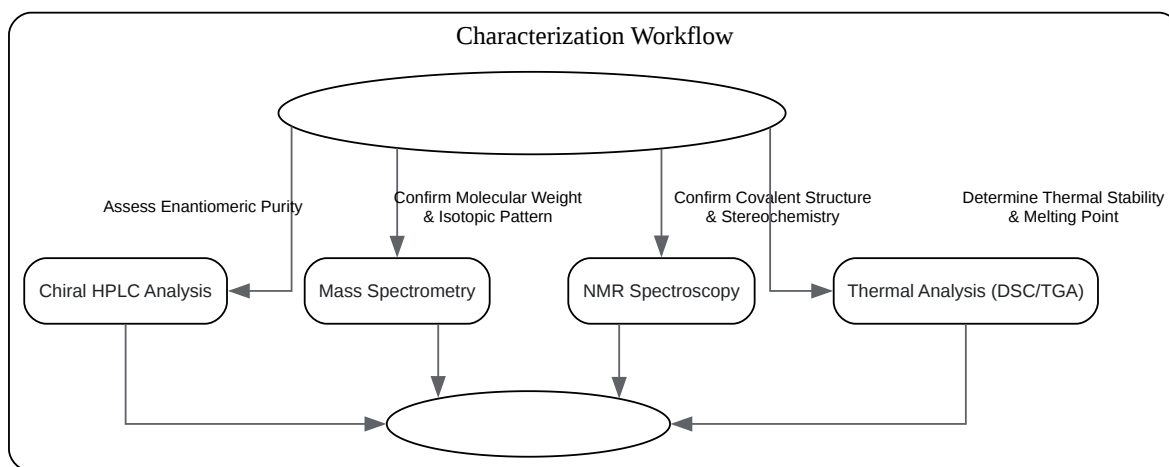
This protocol describes a self-validating method for isolating the (R)-enantiomer.

- Diastereomeric Salt Formation:
 - Dissolve racemic (\pm) -**(4-Chlorophenyl)(phenyl)methanamine** (1.0 equivalent) in a minimal volume of a hot protic solvent, such as methanol or ethanol.
 - In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a dicarboxylic acid) in the same hot solvent.
 - Slowly add the tartaric acid solution to the amine solution with continuous stirring. The immediate formation of a precipitate is expected.
- Fractional Crystallization:
 - Allow the mixture to cool gradually to room temperature, then transfer to an ice bath (0-4°C) for several hours to maximize the crystallization of the less soluble diastereomeric salt.
 - Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.
- Liberation of the Free Amine:
 - Suspend the collected crystals in water and add a stoichiometric amount of a strong base (e.g., 2M NaOH) to neutralize the tartaric acid and liberate the free amine.

- Extract the free (R)-amine into an immiscible organic solvent like dichloromethane or ethyl acetate.[8]
- Isolation and Purification:
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-**(4-Chlorophenyl)(phenyl)methanamine**.
- Purity Assessment:
 - The enantiomeric excess (ee) of the final product must be determined using a validated chiral analytical method, such as the HPLC protocol described in the following section.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the identity, purity, and stability of (R)-**(4-Chlorophenyl)(phenyl)methanamine**.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the comprehensive analysis of (R)-(4-Chlorophenyl)(phenyl)methanamine.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.^{[10][11]} The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. This technique is crucial for validating the success of the chiral resolution and ensuring the product meets the required enantiomeric purity specifications. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for this class of compounds.^{[12][13]}

Protocol: Enantiomeric Purity Assay

- System: HPLC with UV or Photodiode Array (PDA) detector.
- Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent).
- Mobile Phase: A non-polar/polar mixture, typically n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier to improve peak shape. A starting condition could be 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Sample Preparation: Dissolve a precisely weighed sample (~1 mg) in the mobile phase to a final concentration of ~0.5 mg/mL.
- Injection Volume: 10 µL.
- Analysis: Inject the sample of the resolved (R)-enantiomer. To confirm peak identity, also inject a sample of the racemic mixture. The enantiomeric excess (% ee) is calculated from

the peak areas of the R and S enantiomers using the formula: $\% ee = \frac{|(\text{Area}_R - \text{Area}_S)|}{(\text{Area}_R + \text{Area}_S)} * 100$.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For halogenated compounds, MS provides an additional layer of verification through the characteristic isotopic pattern of the halogen. Chlorine has two stable isotopes, ^{35}Cl (~75.8% abundance) and ^{37}Cl (~24.2% abundance).[14] This results in a distinctive M+2 peak in the mass spectrum, where the molecular ion peak (M) is accompanied by another peak two mass units higher (M+2) with an intensity ratio of approximately 3:1.[15]

Expected Fragmentation Pattern:

- Molecular Ion (M^+): A peak corresponding to the intact molecule. Due to the chlorine isotopes, this will appear as a cluster at m/z 217 (for $\text{C}_{13}\text{H}_{12}^{35}\text{ClN}$) and m/z 219 (for $\text{C}_{13}\text{H}_{12}^{37}\text{ClN}$).
- Isotopic Ratio: The relative intensity of the m/z 217 peak to the m/z 219 peak will be approximately 3:1, which is a key signature for a monochlorinated compound.[14][16]



[Click to download full resolution via product page](#)

Caption: Logical relationship of chlorine isotopes in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for elucidating the covalent structure of a molecule. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR details the carbon skeleton.[17] For chiral molecules, standard NMR will not distinguish between enantiomers. However, by introducing a chiral environment, for example by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), it is possible to induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer.[18][19][20]

- ^1H NMR: Expected signals would include aromatic protons in the ~ 7.2 - 7.4 ppm range, a singlet or multiplet for the benzylic proton (methine, $-\text{CH}-$), and a broad singlet for the amine ($-\text{NH}_2$) protons.
- ^{13}C NMR: Carbons attached to the nitrogen atom typically appear in the 30-65 ppm range. [17] Aromatic carbons will be observed in the ~ 120 -145 ppm region.
- Chiral NMR Analysis: Reacting the amine with a CDA like Mosher's acid chloride creates two diastereomers. The differing spatial environments cause the NMR signals, particularly those near the chiral center, to have different chemical shifts ($\Delta\delta$), allowing for the determination of enantiomeric purity.[21]

Thermal Analysis (DSC/TGA)

Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing the thermal stability and purity of pharmaceutical compounds.[22][23] DSC measures the heat flow associated with thermal transitions and can accurately determine the melting point, which is a key purity indicator. TGA measures changes in mass as a function of temperature, indicating the onset of thermal decomposition.

Protocol: Melting Point Determination by DSC

- Instrument: Calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
- Heating Program: Heat the sample at a controlled rate, typically $10\text{ }^\circ\text{C}/\text{min}$, under an inert nitrogen atmosphere.
- Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to melting. A sharp melting peak is indicative of high purity.

Safety and Hazard Information

Based on available GHS classification data, **(4-Chlorophenyl)(phenyl)methanamine** should be handled with appropriate precautions.

- Acute Toxicity, Oral (H302): Harmful if swallowed.[4]
- Skin Corrosion/Irritation (H315): Causes skin irritation.[4]
- Serious Eye Damage/Irritation (H318): Causes serious eye damage.[4]
- Specific Target Organ Toxicity, Single Exposure (H335): May cause respiratory irritation.[4]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of (R)-**(4-Chlorophenyl)(phenyl)methanamine** is a critical, multi-faceted process. Its molecular weight of 217.69 g/mol is a fundamental parameter, confirmed definitively by mass spectrometry, which also reveals its characteristic chlorine isotopic signature. The successful application of this chiral intermediate in drug development hinges on the rigorous verification of its enantiomeric purity, for which chiral HPLC is the indispensable tool. Complemented by NMR for structural verification and thermal analysis for stability assessment, these methods provide a robust, self-validating framework for ensuring the quality, safety, and efficacy of this important chemical entity.

References

- precisionFDA. (R)-**(4-CHLOROPHENYL)(PHENYL)METHANAMINE**. Available from: [\[Link\]](#)
- PubChem. **(4-Chlorophenyl)(phenyl)methanamine** | C13H12ClN | CID 409810. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Omsynth Lifesciences. (R)-**(4-Chlorophenyl)(phenyl)methanamine**. Available from: [\[Link\]](#)
- Pharmaffiliates. (R)-**(4-Chlorophenyl)(phenyl)methanamine** | 163837-57-8. Available from: [\[Link\]](#)

- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Analytical Chemistry. Chiral Discrimination of Acyclic Secondary Amines by ¹⁹F NMR. (2023). Available from: [\[Link\]](#)
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). Available from: [\[Link\]](#)
- AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). Available from: [\[Link\]](#)
- PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (2007). Available from: [\[Link\]](#)
- Google Patents. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl].
- Taylor & Francis Group. THERMAL ANALYSIS OF PHARMACEUTICALS. Available from: [\[Link\]](#)
- Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. (2025-10-20). Available from: [\[Link\]](#)
- Spectroscopy Online. Halogenated Organic Compounds. (2023-09-01). Available from: [\[Link\]](#)
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025-08-05). Available from: [\[Link\]](#)
- NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. Available from: [\[Link\]](#)
- PMC - NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Available from: [\[Link\]](#)
- Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10). Available from: [\[Link\]](#)

- Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2012). Available from: [\[Link\]](#)
- Chemguide. mass spectra - the M+2 peak. Available from: [\[Link\]](#)
- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). Available from: [\[Link\]](#)
- ACS Publications. NMR Determinations of the Absolute Configuration of α -Chiral Primary Amines. (2010). Available from: [\[Link\]](#)
- Henven. Thermal Analysis of Pharmaceuticals. Available from: [\[Link\]](#)
- MSU chemistry. Mass Spectrometry. Available from: [\[Link\]](#)
- DergiPark. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Available from: [\[Link\]](#)
- Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017-10-06). Available from: [\[Link\]](#)
- Technology Networks. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). Available from: [\[Link\]](#)
- Phenomenex. Chiral HPLC Separations. Available from: [\[Link\]](#)
- ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2025-08-07). Available from: [\[Link\]](#)
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. \[4-\(4-Chlorophenyl\)phenyl\]methanamine | 15996-82-4 | Benchchem \[benchchem.com\]](#)
- [2. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](#)
- [3. GSRS \[precision.fda.gov\]](#)
- [4. \(4-Chlorophenyl\)\(phenyl\)methanamine | C13H12ClN | CID 409810 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Buy \(R\)-\(4-Chlorophenyl\)\(phenyl\)methanamine HCl | 451503-29-0 \[smolecule.com\]](#)
- [6. omsynth.com \[omsynth.com\]](#)
- [7. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. RU2118320C1 - Enantiomers of 1-\[\(4-chlorophenyl\)phenylmethyl\]-4-\[\(4-methylphenyl\)sulfonyl\]-piperazine, method of their synthesis, method of synthesis of enantiomers of 1-\[\(4-chlorophenyl\)phenylmethyl\]-piperazine, enantiomers of 1-\[\(4-chlorophenyl\)phenylmethyl\]-piperazine, enantiomers of 1-\[\(4-chlorophenyl\)phenylmethyl\]-piperazine derivatives - Google Patents \[patents.google.com\]](#)
- [10. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](#)
- [11. phx.phenomenex.com \[phx.phenomenex.com\]](#)
- [12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases \[yakhak.org\]](#)
- [13. dergipark.org.tr \[dergipark.org.tr\]](#)
- [14. Mass Spectrometry \[www2.chemistry.msu.edu\]](#)
- [15. chemguide.co.uk \[chemguide.co.uk\]](#)
- [16. chem.libretexts.org \[chem.libretexts.org\]](#)
- [17. chem.libretexts.org \[chem.libretexts.org\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](#)
- [19. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using \(18-crown-6\)-2,3,11,12-tetracarboxylic acid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [21. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [22. analyzing-testing.netzsch.com \[analyzing-testing.netzsch.com\]](https://analyzing-testing.netzsch.com)
- [23. Thermal Analysis of Pharmaceuticals | Henven \[cn-henven.com\]](https://cn-henven.com)
- To cite this document: BenchChem. [(R)-(4-Chlorophenyl)(phenyl)methanamine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2583671/docs#r-4-chlorophenyl-phenyl-methanamine-molecular-weight\]](https://www.benchchem.com/product/b2583671/docs#r-4-chlorophenyl-phenyl-methanamine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

